molecular formula C7H9BrN2 B8815326 1-(6-Bromo-pyridin-3-YL)-ethylamine CAS No. 1060811-56-4

1-(6-Bromo-pyridin-3-YL)-ethylamine

Cat. No. B8815326
M. Wt: 201.06 g/mol
InChI Key: COGGCXWSBTVYEV-UHFFFAOYSA-N
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Description

“1-(6-Bromo-pyridin-3-YL)-ethylamine” is a chemical compound. However, there is limited information available about this specific compound. There is information available for similar compounds such as “1-(6-Bromo-pyridin-3-YL)-ethanone” and "(6-Bromo-pyridin-2-yl)methanol"12.



Synthesis Analysis

The synthesis of “1-(6-Bromo-pyridin-3-YL)-ethylamine” is not readily available. However, the synthesis of a similar compound, “1-(6-Bromo-pyridin-3-YL)-ethanone”, involves the use of 2,5-Dibromopyridine and N,N-Dimethylacetamide1.



Molecular Structure Analysis

The molecular structure of “1-(6-Bromo-pyridin-3-YL)-ethylamine” is not readily available. However, the molecular formula of a similar compound, “1-(6-Bromo-pyridin-3-YL)-ethanone”, is C7H6BrNO1.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “1-(6-Bromo-pyridin-3-YL)-ethylamine”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(6-Bromo-pyridin-3-YL)-ethylamine” are not readily available. However, a similar compound, “1-(6-Bromo-pyridin-3-YL)-ethanone”, has a melting point of 124-128 °C, a predicted boiling point of 304.7±27.0 °C, and a predicted density of 1.534±0.06 g/cm31.


Future Directions

There is limited information available on the future directions of “1-(6-Bromo-pyridin-3-YL)-ethylamine”. Further research and studies are needed to fully understand its potential applications and implications.


Please note that the information provided is based on the available data and there may be more recent studies or data not included in this analysis. Always consult with a qualified professional or trusted source when dealing with chemicals.


properties

CAS RN

1060811-56-4

Product Name

1-(6-Bromo-pyridin-3-YL)-ethylamine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

1-(6-bromopyridin-3-yl)ethanamine

InChI

InChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3

InChI Key

COGGCXWSBTVYEV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)Br)N

Origin of Product

United States

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